molecular formula C15H17NOS B8227733 (R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8227733
M. Wt: 259.4 g/mol
InChI Key: HVZFWIXHCKUXTO-GFCCVEGCSA-N
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Description

®-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that features a benzo[b]thiophene moiety and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.

    Construction of the Dihydrooxazole Ring: This step often involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety.

    Reduction: Reduction reactions may target the oxazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    As a Building Block: Used in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a lead compound in the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole: The enantiomer of the compound.

    Other Benzo[b]thiophene Derivatives: Compounds with similar structures but different substituents.

Uniqueness

®-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the combination of the benzo[b]thiophene and dihydrooxazole moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZFWIXHCKUXTO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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